molecular formula C11H16ClN3O2S B1399198 2-Chloro-3-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrazine CAS No. 1316225-96-3

2-Chloro-3-(1-methanesulfonyl-piperidin-3-ylmethyl)-pyrazine

Cat. No. B1399198
M. Wt: 289.78 g/mol
InChI Key: ZMKLYBPTEZSBTO-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

  • Green Synthesis Methods : A study by Saeed & Channar (2017) demonstrated the use of 3-chloro-2,4-pentanedione in a grinding-induced, sequential one-pot reaction for synthesizing arylsulfanyl pyrazoles. This method represents a green, solvent-free approach to creating pyrazole derivatives, highlighting an environmentally friendly application in chemical synthesis (Saeed & Channar, 2017).

  • Tuberculostatic Activity : Foks et al. (2005) explored the use of 2-chloro-3-cyanopyrazine derivatives for their potential tuberculostatic properties. Their findings suggested that certain pyrazine derivatives could play a role in developing new treatments for tuberculosis (Foks et al., 2005).

  • Adhesion Molecule Inhibitors : Kaneko et al. (2004) investigated novel piperidine carboxylic acid derivatives of benzothiazine as inhibitors of adhesion molecules like ICAM-1. Their work pointed towards potential therapeutic applications in treating inflammation and autoimmune diseases (Kaneko et al., 2004).

  • Antimicrobial Activity : The research by El‐Emary, Al-muaikel, & Moustafa (2002) focused on synthesizing new heterocycles based on pyrazole derivatives and examining their antimicrobial properties. This illustrates the potential of pyrazine derivatives in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Catalytic Applications : Nizova, Süss-Fink, & Shul’pin (1997) studied the catalytic oxidation of methane using pyrazine derivatives. This research contributes to the understanding of how pyrazine-based catalysts can be used in chemical reactions, particularly in the conversion of methane to other compounds (Nizova, Süss-Fink, & Shul’pin, 1997).

  • DNA Binding Properties : Mech-Warda et al. (2022) examined chlorohydrazinopyrazine for its interaction with DNA, revealing its high affinity and potential applications in clinical settings due to its non-toxic nature to human cells (Mech-Warda et al., 2022).

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, and handling precautions.


Future Directions

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properties

IUPAC Name

2-chloro-3-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-18(16,17)15-6-2-3-9(8-15)7-10-11(12)14-5-4-13-10/h4-5,9H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKLYBPTEZSBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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